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molecular formula C8H9BrN4O B8604180 5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole

5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole

Cat. No. B8604180
M. Wt: 257.09 g/mol
InChI Key: LJMSDVXOHMUVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706707B2

Procedure details

To a stirred solution of 5-(3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazol (0.7 g, 3.93 mmol) in chloroform (7 ml) was added dropwise at RT a solution of bromine (0.94 g, 0.30 ml, 5.89 mmol) in chloroform (7 ml). The reaction mixture was stirred at RT for 26 h, evaporated, poured into sat. NaHCO3 solution (40 ml) and extracted with dichloromethane (2×30 ml). The combined organic layers were washed with brine (40 ml), dried (MgSO4) and evaporated to give the crude product as yellow oil (0.84 g). Purification by column chromatography on silica gel (ethyl acetate/MeOH 98:2) gave the title compound (0.52 g, 51%) as a white solid, m.p. 89° C. and MS: m/e=256, 258 (M+).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[O:11][N:10]=[C:9]([CH3:12])[N:8]=2)=[C:5]([CH3:13])[N:4]=[CH:3]1.[Br:14]Br>C(Cl)(Cl)Cl>[Br:14][C:3]1[N:2]([CH3:1])[C:6]([C:7]2[O:11][N:10]=[C:9]([CH3:12])[N:8]=2)=[C:5]([CH3:13])[N:4]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CN1C=NC(=C1C1=NC(=NO1)C)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 26 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
poured into sat. NaHCO3 solution (40 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×30 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product as yellow oil (0.84 g)
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (ethyl acetate/MeOH 98:2)

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
BrC1=NC(=C(N1C)C1=NC(=NO1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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